1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride is a chemical compound with significant relevance in pharmaceutical applications, particularly as an intermediate in the synthesis of various drugs, including tamsulosin, which is used to treat benign prostatic hyperplasia. This compound is classified under the category of amines and phenolic compounds, characterized by its unique structural features that contribute to its biological activity.
The compound can be synthesized through various methods, primarily involving the reaction of 2-methoxybenzene with 2-aminopropanol. The synthesis often requires specific conditions to ensure high yields and purity, making it a subject of interest in both academic and industrial research settings.
1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride is classified as:
The synthesis of 1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride can be achieved through several methodologies. A common approach involves the reductive amination of 2-methoxybenzaldehyde with 2-aminopropanol, followed by hydrolysis to yield the hydrochloride salt.
This method has been documented in various patents and scientific literature, emphasizing its efficiency and effectiveness in producing high-purity compounds suitable for pharmaceutical applications .
The molecular formula for 1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride is , with a molecular weight of approximately 244.31 g/mol. The structure consists of a methoxy group attached to a benzene ring, which is further substituted by an aminopropyl group.
COc1ccc(C[C@@H](C)N)cc1S(=O)(=O)N
InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13,14)/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14)/t7-/m1/s1
1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride participates in various chemical reactions:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts. These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for 1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride primarily relates to its role as a precursor in synthesizing tamsulosin. Tamsulosin acts as an alpha-1 adrenergic antagonist that selectively inhibits alpha receptors in the prostate and bladder neck, leading to relaxation of smooth muscle and improved urinary flow.
Upon administration, tamsulosin binds to alpha receptors, preventing norepinephrine from exerting its vasoconstrictive effects. This selective inhibition results in reduced resistance to urinary flow without significantly affecting blood pressure .
Relevant analyses indicate that this compound exhibits good solubility profiles beneficial for pharmaceutical formulations .
1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride serves multiple scientific uses:
The versatility of this compound underscores its importance in medicinal chemistry and pharmacology .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2